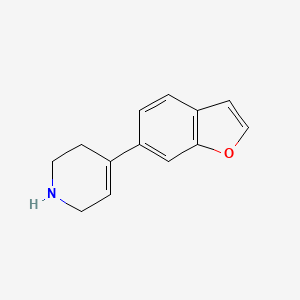
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of benzofurans Benzofurans are bicyclic compounds consisting of a benzene ring fused to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of benzofuran derivatives with tetrahydropyridine precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide or toluene, and the reactions are carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-6-carboxaldehyde, while reduction could produce tetrahydrobenzofuran derivatives.
科学研究应用
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to interact with monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters, leading to the release of these neurotransmitters. This interaction can result in various physiological effects, including mood enhancement and increased alertness.
相似化合物的比较
Similar Compounds
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
Uniqueness
4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which combines the benzofuran moiety with a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
4-(1-benzofuran-6-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H13NO/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-3,5,8-9,14H,4,6-7H2 |
InChI 键 |
KCLFAHPNWVZMPB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CC3=C(C=C2)C=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







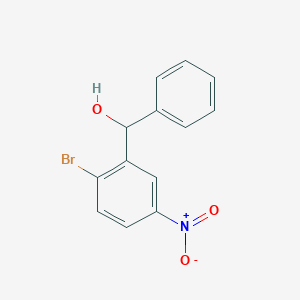
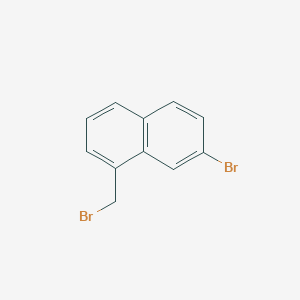
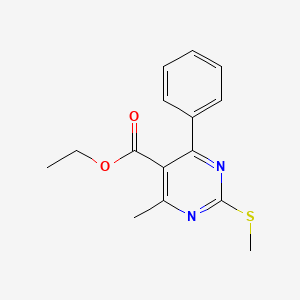

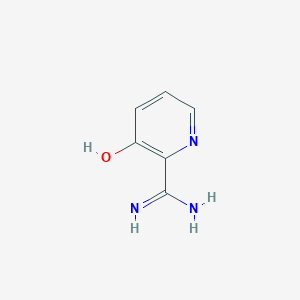


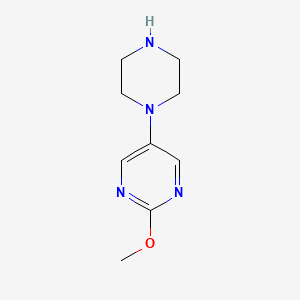
![2-[1-(Benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole](/img/structure/B13878496.png)
